molecular formula C10H14O5 B12583164 2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy- CAS No. 628302-56-7

2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-

Cat. No.: B12583164
CAS No.: 628302-56-7
M. Wt: 214.21 g/mol
InChI Key: JVACJZGMLHSRGA-ZETCQYMHSA-N
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Description

2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy- is a complex organic compound belonging to the pyranone family. Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis. This particular compound features a pyranone ring with various functional groups, making it a versatile molecule in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the pyranone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of high-throughput reactors can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Functional groups on the pyranone ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions include various substituted pyranones, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of hydroxyl and methoxy groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-one: A simpler pyranone structure without additional functional groups.

    4-Hydroxy-2H-pyran-2-one: Contains a hydroxyl group at the 4-position.

    6-Methyl-2H-pyran-2-one: Features a methyl group at the 6-position.

Uniqueness

2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy- is unique due to its combination of hydroxymethyl, hydroxypropyl, and methoxy groups. These functional groups enhance its reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

CAS No.

628302-56-7

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxypyran-2-one

InChI

InChI=1S/C10H14O5/c1-3-7(12)10-6(5-11)8(14-2)4-9(13)15-10/h4,7,11-12H,3,5H2,1-2H3/t7-/m0/s1

InChI Key

JVACJZGMLHSRGA-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C1=C(C(=CC(=O)O1)OC)CO)O

Canonical SMILES

CCC(C1=C(C(=CC(=O)O1)OC)CO)O

Origin of Product

United States

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